Isoelemicin
Isoelemicin
Isoelemicin, also known as trans-isoelemicin, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Isoelemicin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isoelemicin is primarily located in the membrane (predicted from logP). Isoelemicin is a flower and spice tasting compound that can be found in herbs and spices and ucuhuba. This makes isoelemicin a potential biomarker for the consumption of these food products.
Isoelemicin is an olefinic compound.
Isoelemicin is an olefinic compound.
Brand Name:
Vulcanchem
CAS No.:
5273-85-8
VCID:
VC21138535
InChI:
InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5+
SMILES:
CC=CC1=CC(=C(C(=C1)OC)OC)OC
Molecular Formula:
C12H16O3
Molecular Weight:
208.25 g/mol
Isoelemicin
CAS No.: 5273-85-8
Cat. No.: VC21138535
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isoelemicin, also known as trans-isoelemicin, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Isoelemicin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isoelemicin is primarily located in the membrane (predicted from logP). Isoelemicin is a flower and spice tasting compound that can be found in herbs and spices and ucuhuba. This makes isoelemicin a potential biomarker for the consumption of these food products. Isoelemicin is an olefinic compound. |
|---|---|
| CAS No. | 5273-85-8 |
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene |
| Standard InChI | InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5+ |
| Standard InChI Key | RRXOQHQFJOQLQR-AATRIKPKSA-N |
| Isomeric SMILES | C/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
| SMILES | CC=CC1=CC(=C(C(=C1)OC)OC)OC |
| Canonical SMILES | CC=CC1=CC(=C(C(=C1)OC)OC)OC |
| Appearance | Oil |
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